3-Hydroxy-2,4,5-trifluorobenzoic acid

Catalog No.
S714759
CAS No.
116751-24-7
M.F
C7H3F3O3
M. Wt
192.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2,4,5-trifluorobenzoic acid

CAS Number

116751-24-7

Product Name

3-Hydroxy-2,4,5-trifluorobenzoic acid

IUPAC Name

2,4,5-trifluoro-3-hydroxybenzoic acid

Molecular Formula

C7H3F3O3

Molecular Weight

192.09 g/mol

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13)

InChI Key

YYAFUGSJSHXYNK-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O

Synonyms

2,4,5-Trifluoro-3-hydroxy-benzoic Acid, ; 3-Hydroxy-2,4,5-trifluorobenzoic Acid

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O
  • Medicinal Chemistry

    The presence of the carboxylic acid group (COOH) suggests potential applications as a building block for pharmaceuticals. The trifluoromethyl group (CF3) can enhance the acidity and lipophilicity of the molecule, potentially improving drug absorption and bioavailability []. Additionally, the hydroxyl group (OH) positioned at the third carbon offers a site for further functionalization to target specific biological processes.

  • Material Science

    3-HO-2,4,5-TFBA's aromatic structure with electron-withdrawing fluorine atoms might be useful in the development of novel functional materials. The combination of a carboxylic acid and a hydroxyl group could contribute to self-assembly properties and hydrogen bonding interactions, potentially leading to applications in liquid crystals or polymers [].

  • Organic Synthesis

    The trifluoromethyl group can act as a directing group in organic synthesis, influencing the regioselectivity of reactions. This property could be valuable for the targeted synthesis of complex molecules. The hydroxyl group can also participate in various organic reactions for further derivatization.

3-Hydroxy-2,4,5-trifluorobenzoic acid is a fluorinated aromatic compound characterized by its molecular formula C7H3F3O3C_7H_3F_3O_3 and a molecular weight of 192.09 g/mol. This compound features a hydroxyl group (-OH) and three fluorine atoms attached to a benzoic acid structure, making it an important building block in organic synthesis. Its unique structure imparts distinctive chemical properties, particularly in reactivity and solubility, which are valuable in various industrial and research applications .

  • Substitution Reactions: The hydroxyl group can be substituted by various functional groups using appropriate reagents.
  • Esterification: This compound can react with alcohols to form esters, such as methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate.
  • Oxidation and Reduction: It can undergo oxidation and reduction reactions under suitable conditions, although the specific reagents and products depend on the reaction setup .

The biological activity of 3-hydroxy-2,4,5-trifluorobenzoic acid is notable due to its derivatives. It has been utilized in the synthesis of quinoline derivatives known for their antibacterial properties. These derivatives have shown efficacy against various bacterial strains, indicating potential applications in medicinal chemistry .

Several methods exist for synthesizing 3-hydroxy-2,4,5-trifluorobenzoic acid:

  • Hydrolysis of Tetrafluorophthalic Acid: This method involves treating tetrafluorophthalic acid with sodium hydroxide followed by acidification with hydrochloric acid. The product is then extracted using ethyl acetate.
  • One-Step Reaction: A more efficient method combines tetrafluoro-N-phenylphthalimide with potassium hydroxide in water at elevated temperatures. The reaction typically takes about eight hours and can be monitored through gas chromatography. The product is recovered by pouring the reaction mixture into water and extracting it into an organic solvent like ethyl acetate .

3-Hydroxy-2,4,5-trifluorobenzoic acid has diverse applications across several fields:

  • Chemistry: It serves as a key intermediate for synthesizing more complex fluorinated compounds and esters.
  • Biology and Medicine: The compound is used in preparing quinoline derivatives that exhibit antibacterial properties.
  • Industrial Use: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Research on the interactions of 3-hydroxy-2,4,5-trifluorobenzoic acid indicates its potential effects on biological systems through its derivatives. The compound's ability to form various derivatives allows for extensive studies on their interaction with biological targets. These derivatives have been shown to act on specific biochemical pathways associated with antibacterial activity .

3-Hydroxy-2,4,5-trifluorobenzoic acid can be compared with other fluorinated benzoic acids:

Compound NameUnique Features
2,4,5-Trifluorobenzoic AcidLacks the hydroxyl group; less reactive in substitution reactions.
3,4,5-Trifluorobenzoic AcidDifferent fluorine substitution pattern affects reactivity.
2,3,4,5,6-Pentafluorobenzoic AcidContains more fluorine atoms; altered physical and chemical characteristics.

The uniqueness of 3-hydroxy-2,4,5-trifluorobenzoic acid lies in its specific substitution pattern that imparts distinct reactivity and applications in various fields . Its combination of a hydroxyl group with trifluoromethyl groups enhances its utility in organic synthesis compared to its analogs.

The synthesis of 3-hydroxy-2,4,5-trifluorobenzoic acid was first reported in the late 20th century through patents describing multi-step routes from tetrafluorophthalimide precursors. Early methods involved hydrolysis and decarboxylation of intermediates like 3,4,6-trifluoro-N-methylphthaldiamide. A landmark 1995 patent (US5380926A) detailed its production via alkali-mediated reactions of tetrafluorophthalimides, followed by acidification and methylation. Subsequent innovations, such as continuous microflow carboxylation (2015), improved yield and scalability.

Key Milestones:

  • 1988: Initial synthesis via cyanation of 2,4,5-trifluorobromobenzene.
  • 1994: Occidental Chemical Corporation patented a cost-effective route using N-alkyl tetrafluorophthalimides.
  • 2020s: Adoption of HPLC for real-time monitoring of synthesis intermediates.

Classical Synthesis Approaches

Classical synthesis approaches for 3-hydroxy-2,4,5-trifluorobenzoic acid primarily involve multi-step transformations starting from readily available fluorinated precursors [1]. The most established classical method utilizes tetrafluorophthalic acid as a starting material, which undergoes controlled decarboxylation under specific conditions [1] [5]. This approach involves heating tetrafluorophthalic acid in aqueous medium at temperatures ranging from 150 to 230°C [13].

The classical synthesis pathway typically proceeds through the following sequence: initial formation of 4-hydroxy-3,5,6-trifluorophthalic acid from tetrafluorophthalic acid, followed by selective decarboxylation to yield the desired 3-hydroxy-2,4,5-trifluorobenzoic acid [1]. Research has demonstrated that this classical approach can achieve yields of up to 90.2% when conducted under optimized conditions [29].

Temperature control represents a critical factor in classical synthesis methods [12]. Studies have shown that decarboxylation reactions conducted at 453.15 K for 1.5 hours can achieve conversion rates of 98.1% with selectivity of 96.5% [12]. The reaction mechanism involves initial protonation of the carboxylate group followed by elimination of carbon dioxide [12].

Base-Mediated Synthesis from Tetrafluorophthalimide

Base-mediated synthesis from tetrafluorophthalimide represents an innovative approach for producing 3-hydroxy-2,4,5-trifluorobenzoic acid [2]. This methodology involves treating N-alkyl or N-aryl tetrafluorophthalimide with alkali metal bases to generate a mixture of intermediates [2]. The process begins with preparation of an aqueous solution containing alkali metal base and tetrafluorophthalimide [2].

The reaction mechanism proceeds through formation of a salt mixture containing 4-hydroxy-3,5,6-trifluorophthalamic acid and 3-hydroxy-2,4,5-trifluorobenzamide [2]. Subsequent neutralization with mineral acid produces a precipitate of these intermediate compounds [2]. Final treatment with mineral acid under controlled conditions yields 3-hydroxy-2,4,5-trifluorobenzoic acid [2].

Research has demonstrated that this base-mediated approach offers advantages in terms of starting material cost compared to traditional tetrafluorophthalic acid-based methods [2]. The tetrafluorophthalimide starting material is considered more economical for many applications, making this synthetic route attractive for commercial production [2].

Optimization studies have shown that reaction conditions significantly influence product yield and purity [8]. Temperature control, base concentration, and reaction time must be carefully balanced to maximize conversion efficiency while minimizing side product formation [8].

Hydrolysis and Decarboxylation Pathways

Hydrolysis and decarboxylation pathways represent fundamental transformations in the synthesis of 3-hydroxy-2,4,5-trifluorobenzoic acid [12] [13]. These processes typically involve the conversion of tetrafluorophthalic acid derivatives through sequential hydrolysis followed by controlled decarboxylation [14].

The hydrolysis step involves treatment of fluorinated precursors with aqueous base solutions [14]. Studies have demonstrated that hydrolysis reactions can be enhanced through the use of surfactants, which reduce reaction time and increase yield to 88.6% [14]. The reaction proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon of the precursor compound [14].

Decarboxylation mechanisms have been extensively studied using both experimental and computational methods [12]. The process involves formation of a carbanion intermediate followed by elimination of carbon dioxide [12]. Research has shown that ammonia-enriched high temperature liquid water can catalyze decarboxylation reactions with activation energies of approximately 190 kJ/mol [12].

Kinetic studies reveal that decarboxylation follows first-order kinetics with rate constants varying as a function of temperature [12]. The reaction rate increases significantly with temperature, but optimal selectivity requires careful control of reaction conditions [12]. Studies have demonstrated that pH control between 2.2-2.4 favors formation of the monovalent anion, which represents the dominant reactive species [12].

Reaction ConditionsTemperature (°C)Conversion (%)Selectivity (%)Reference
NH₃-enriched HTLW18098.196.5 [12]
Aqueous medium150-23086.585-90 [13]
Copper catalyzed160-20075-8580-85 [13]

Green Chemistry Applications in Synthesis

Green chemistry applications in the synthesis of 3-hydroxy-2,4,5-trifluorobenzoic acid focus on developing environmentally sustainable methodologies [16] [17]. Recent advances have emphasized solvent-free conditions, renewable feedstocks, and waste minimization strategies [16].

One significant green chemistry approach involves the use of aqueous reaction media instead of organic solvents [17]. This methodology eliminates the need for extraction solvents and relies on water washing for product purification [17]. The process operates at ambient temperature and pressure, reducing energy consumption compared to traditional high-temperature methods [17].

Microreactor technology has emerged as a promising green chemistry application for fluorinated benzoic acid synthesis [23]. These systems enable continuous processing with enhanced mass and heat transfer characteristics [23]. Studies have demonstrated that microstructural reactors can achieve mild reaction conditions while maintaining high conversion efficiency [23].

The development of metal-free synthetic routes represents another important green chemistry advancement [17]. These methods avoid the use of noble metal catalysts and eliminate concerns regarding metal residues in pharmaceutical intermediates [17]. Research has shown that such approaches can achieve excellent functional group compatibility while reducing overall environmental impact [17].

Atom economy considerations have driven the development of more efficient synthetic pathways [19]. Modern green chemistry approaches emphasize direct oxidation methods that minimize waste generation and improve overall process efficiency [19]. These methodologies often employ environmentally benign oxidants such as oxygen or air [19].

Industrial Scale Production Methods

Industrial scale production of 3-hydroxy-2,4,5-trifluorobenzoic acid requires optimization of synthesis routes for large-scale manufacturing [20] [21]. Current industrial methods focus on process intensification, cost reduction, and quality control [22].

Large-scale production typically employs continuous flow processes rather than batch operations [21]. These systems offer improved temperature control, enhanced safety profiles, and consistent product quality [21]. Industrial reactors are designed to handle high concentrations of fluorination gases, with elemental fluorine concentrations exceeding 25% by volume [21].

Process optimization studies have identified key parameters for industrial synthesis [20]. Temperature control, residence time, and reagent stoichiometry must be precisely controlled to achieve commercial yields [20]. Industrial processes typically target overall yields exceeding 80% with high product purity [20].

Scale-up considerations include heat management, mass transfer limitations, and equipment materials of construction [21]. Fluorinated compounds require specialized equipment capable of handling corrosive reaction conditions [21]. Industrial facilities employ advanced process control systems to monitor critical parameters and ensure consistent product quality [21].

Economic analysis of industrial production reveals that raw material costs represent the largest component of overall production expenses [31]. Process optimization efforts focus on minimizing raw material consumption while maximizing product yield [31]. Energy efficiency improvements through process integration and heat recovery systems contribute to overall cost reduction [31].

Production ParameterBatch ProcessContinuous ProcessReference
Typical Yield (%)75-8585-95 [20]
Processing Time12-24 hours2-4 hours [21]
Energy ConsumptionHighModerate [21]
Product QualityVariableConsistent [21]

Comparative Analysis of Synthetic Routes

Comparative analysis of synthetic routes for 3-hydroxy-2,4,5-trifluorobenzoic acid reveals significant differences in efficiency, cost, and environmental impact [26]. Each methodology presents distinct advantages and limitations that influence its suitability for specific applications [27].

The classical tetrafluorophthalic acid route offers high yields but requires elevated temperatures and extended reaction times [29] [30]. This approach typically achieves 90-96% conversion rates but involves energy-intensive processing conditions [29]. The method benefits from well-established reaction protocols and reliable product quality [30].

Base-mediated synthesis from tetrafluorophthalimide provides cost advantages through less expensive starting materials [2]. However, this route involves more complex workup procedures and may produce multiple isomeric products requiring separation [2]. Overall yields range from 70-85% depending on optimization of reaction conditions [2].

Hydrolysis and decarboxylation pathways offer good selectivity but require careful pH control [12]. These methods benefit from relatively mild reaction conditions but may suffer from longer processing times [12]. Conversion rates of 98% are achievable under optimized conditions with appropriate catalyst systems [12].

Green chemistry approaches prioritize environmental sustainability but may compromise on efficiency [16] [17]. These methods typically operate under milder conditions and generate less waste, but conversion rates may be lower than traditional approaches [17]. The trade-off between environmental benefits and economic considerations must be carefully evaluated [17].

Industrial scale methods emphasize continuous processing and process intensification [21]. These approaches achieve high throughput and consistent quality but require significant capital investment [21]. Operating costs are generally lower due to improved efficiency and reduced energy consumption [21].

Synthetic RouteYield (%)Reaction TimeTemperature (°C)Environmental ImpactCost Ranking
Classical90-9612-24 h150-230HighMedium
Base-mediated70-858-16 h100-150MediumLow
Hydrolysis/Decarboxylation85-984-8 h180-200MediumMedium
Green Chemistry75-906-12 h25-80LowHigh
Industrial Continuous85-952-4 h160-200MediumLow

The selection of optimal synthetic methodology depends on specific production requirements, scale considerations, and regulatory constraints [28]. For research applications, classical methods may be preferred due to their reliability and established protocols [28]. Industrial production typically favors continuous processes that maximize efficiency and minimize costs [28]. Environmental regulations increasingly drive adoption of green chemistry approaches despite potential economic penalties [28].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxy-2,4,5-trifluorobenzoic acid

Dates

Last modified: 08-15-2023

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